

Application Notes and Protocols for the Synthesis of Omarigliptin

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Compound of Interest					
Compound Name:	Omarigliptin				
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This document provides detailed application notes and protocols for the synthesis of **omarigliptin**, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the once-weekly treatment of type 2 diabetes. The following sections outline two prominent synthetic strategies: a convergent manufacturing route and an asymmetric formal synthesis, complete with experimental procedures, quantitative data, and workflow diagrams.

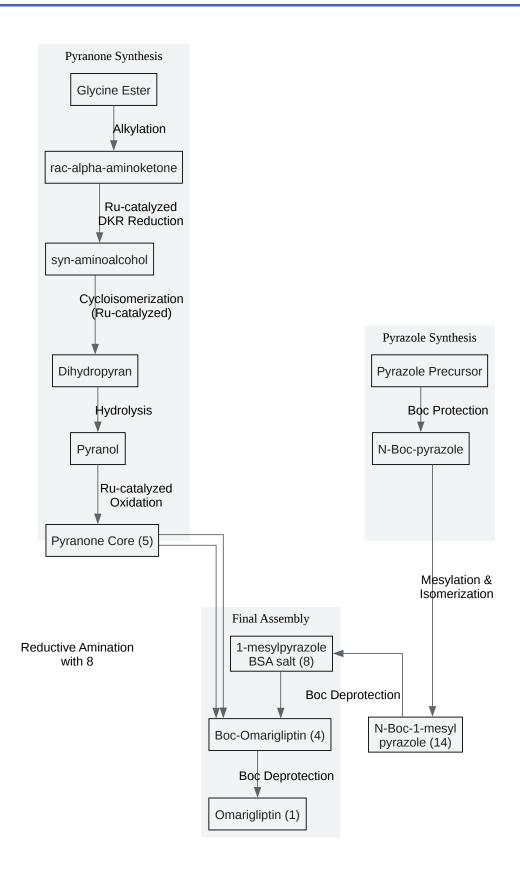
Convergent Manufacturing Route

This approach is designed for the large-scale, commercial production of **omarigliptin**. The key strategy involves the synthesis of two main fragments, a highly functionalized pyranone and a mesylated pyrazole, which are then coupled in a diastereoselective reductive amination reaction.[1][2]

Overall Synthetic Strategy

The manufacturing route is a convergent synthesis that assembles the **omarigliptin** molecule from two key intermediates. The synthesis of the pyranone core relies on three crucial Ruthenium-catalyzed reactions to control stereochemistry and facilitate bond formation.[1][2] The final steps involve a telescoped Boc deprotection and reductive amination, followed by crystallization.[2]





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Figure 1. Convergent manufacturing workflow for **omarigliptin** synthesis.



Experimental Protocols

Protocol 1: Synthesis of Pyranone Core

This process involves a dynamic kinetic resolution (DKR) reduction, a cycloisomerization, and an oxidation, all catalyzed by Ruthenium.[1][2]

- Step 1: DKR Reduction of rac-α-aminoketone: The racemic α-aminoketone is subjected to a Ru-catalyzed DKR reduction to produce the syn-amino alcohol with high diastereoselectivity and enantiomeric excess.[2]
- Step 2: Cycloisomerization: The resulting bis-homopropargylic alcohol undergoes a Rucatalyzed cycloisomerization to form a dihydropyran.[1]
- Step 3: Oxidation: The pyranol intermediate is then oxidized using a Ru-catalyst to yield the desired pyranone.[1]

Protocol 2: Synthesis of N-Boc-1-mesyl Pyrazole

A regioselective synthesis is achieved through a base-promoted mesyl group isomerization.[1]

• Step 1: Mesylation and Isomerization: The N-Boc protected pyrazole is treated with a base and methanesulfonyl chloride. A subsequent isomerization step driven by a base affords the desired N-Boc-1-mesyl pyrazole with high regioselectivity.[1]

Protocol 3: Final Assembly of Omarigliptin

This protocol details the coupling of the pyranone and pyrazole fragments and subsequent deprotection.

- Step 1: Reductive Amination: The pyranone intermediate is reacted with the mesylated pyrazole salt via a diastereoselective reductive amination to form N-Boc **omarigliptin**.[1][3]
- Step 2: Boc Deprotection: The Boc protecting group is removed using an acid, such as sulfuric acid in aqueous DMAC.[2]
- Step 3: Crystallization: The final **omarigliptin** product is crystallized to achieve high purity.[2] In one instance, after deprotection, the crude **omarigliptin** was obtained in 78% yield and



recrystallized from EtOAc to give the pure product in 72% yield.[2]

Ouantitative Data

Step	Product	Yield	Diastereom eric Ratio (dr)	Enantiomeri c Excess (ee)	Purity
DKR Reduction	syn- aminoalcohol	-	24:1	>99%	-
N-Boc-1- mesyl Pyrazole Synthesis	N-Boc-1- mesyl pyrazole	-	-	-	30:1 regioselectivit y
Final Assembly (Overall)	Omarigliptin	29% (from glycine ester)	-	-	-
Crude Omarigliptin Isolation	Omarigliptin	73%	-	-	-

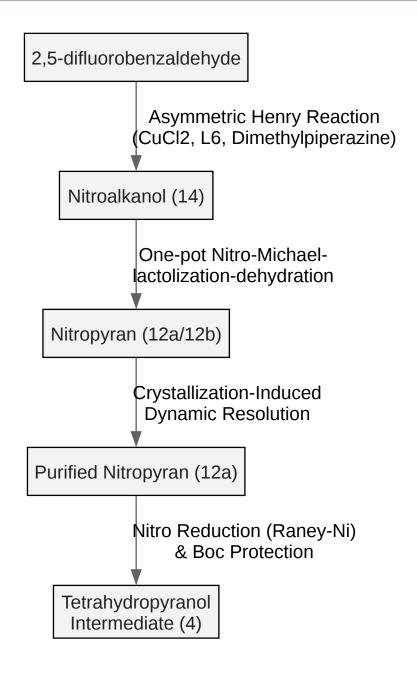
Asymmetric Formal Synthesis of a Key Tetrahydropyranol Intermediate

This route offers a protecting-group- and precious-metal-free approach for the synthesis of a key tetrahydropyranol intermediate of **omarigliptin**.[4][5] The core of this synthesis is a practical asymmetric Henry reaction.[4]

Overall Synthetic Strategy

This linear synthesis utilizes simple starting materials and proceeds in four main steps.[4] A key feature is a one-pot nitro-Michael–lactolization–dehydration process.[4]





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Figure 2. Asymmetric synthesis workflow for a key **omarigliptin** intermediate.

Experimental Protocols

Protocol 4: Asymmetric Henry Reaction

 Reagents: 2,5-difluorobenzaldehyde, nitromethane, CuCl₂, chiral ligand (L6), and dimethylpiperazine in ethanol.[4]



- Procedure: The reaction is carried out at -16 °C for 15 hours.[4]
- Yield and Enantioselectivity: This step affords the nitroalkanol product in 92% yield and 93% ee.[4]

Protocol 5: One-pot Nitro-Michael-Lactolization-Dehydration

• Procedure: The crude nitroalkanol is subjected to a one-pot process involving a nitro-Michael addition, lactolization, and dehydration to form the nitropyran.[4]

Protocol 6: Crystallization-Induced Dynamic Resolution

 Procedure: The mixture of nitropyran diastereomers is resolved through a crystallizationinduced dynamic resolution process to yield the desired isomer with high purity.[4]

Protocol 7: Nitro Reduction and Boc Protection

- Step 1: Nitro Reduction: The purified nitropyran is reduced using a base metal catalyst such as Raney-Ni.[4]
- Step 2: Boc Protection: Following the reduction and catalyst removal, the resulting amino alcohol is directly protected with a Boc group.[4]
- Yield and Purity: This final step affords the target tetrahydropyranol intermediate in 96% assay yield. After crystallization from aqueous ethanol, the purity is upgraded to 99.6% HPLC area percent.[4]

Quantitative Data

Step	Product	Yield	Enantiomeric Excess (ee)	Purity
Asymmetric Henry Reaction	Nitroalkanol (14)	92%	93%	-
Nitro Reduction & Boc Protection	Tetrahydropyran ol Intermediate (4)	96% (assay yield)	-	99.6% (after crystallization)



Alternative Synthetic Approaches

Other synthetic strategies for **omarigliptin** and its intermediates have also been explored. One such method involves an asymmetric α -alkylation of a Ni(II) complex, followed by a substrate-controlled Meerwein–Ponndorf–Verley reduction and a regioselective iodocyclization to construct the core structure.[6] This alternative process has also been successfully applied for multi-kilogram scale production.[6] A patent also describes a synthetic method starting from a formula (2) compound and a formula (3) compound, claiming high yield and suitability for large-scale industrial production.[7]

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